molecular formula C14H15ClN2O2 B065111 Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate CAS No. 175202-89-8

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate

Cat. No. B065111
M. Wt: 278.73 g/mol
InChI Key: HEXZFLKBFCEEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate, also known as Etomidate, is a sedative-hypnotic drug used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and has since then become a widely used anesthetic agent due to its rapid onset and short duration of action.

Mechanism Of Action

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate acts on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis.

Biochemical And Physiological Effects

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been shown to have minimal effects on cardiovascular and respiratory function, making it a suitable choice for patients with compromised cardiovascular or respiratory systems. It also has a short duration of action, allowing for rapid recovery after anesthesia induction.

Advantages And Limitations For Lab Experiments

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been used in laboratory experiments to study the effects of anesthesia on various physiological processes. Its rapid onset and short duration of action make it a useful tool for studying the effects of anesthesia induction on different organ systems. However, its use in laboratory experiments is limited by its potential side effects on cognitive function and memory.

Future Directions

Future research on Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate could focus on its potential use as a treatment for various medical conditions, such as traumatic brain injury and postoperative nausea and vomiting. Additionally, further studies could be conducted to better understand the long-term effects of Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate on cognitive function and memory.

Synthesis Methods

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 5-methylimidazole-4-carboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 5-methylimidazole-4-carboxylate with 4-chlorobenzylamine. The final product is obtained after purification through recrystallization.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate has been extensively studied for its use in anesthesia induction, as well as for its potential use as a treatment for various medical conditions. It has been shown to be effective in reducing intracranial pressure in patients with traumatic brain injury, as well as in reducing the risk of postoperative nausea and vomiting.

properties

CAS RN

175202-89-8

Product Name

Ethyl 1-(4-chlorobenzyl)-5-methylimidazole-4-carboxylate

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylate

InChI

InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-10(2)17(9-16-13)8-11-4-6-12(15)7-5-11/h4-7,9H,3,8H2,1-2H3

InChI Key

HEXZFLKBFCEEKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CC2=CC=C(C=C2)Cl)C

synonyms

ETHYL 1-(4-CHLOROBENZYL)-5-METHYLIMIDAZOLE-4-CARBOXYLATE

Origin of Product

United States

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